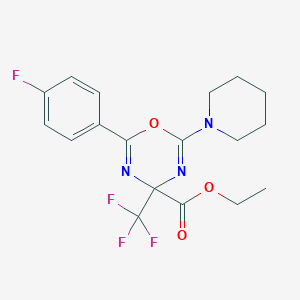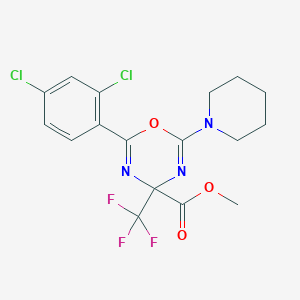![molecular formula C18H9F7N4O3 B396340 1-(2-FLUOROPHENYL)-7-(FURAN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE](/img/structure/B396340.png)
1-(2-FLUOROPHENYL)-7-(FURAN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and two trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and furan derivatives, followed by the introduction of the trifluoromethyl groups through a series of reactions involving trifluoromethylating agents. The final step often involves cyclization to form the pyrimido[4,5-d][1,3]diazine core.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, specialized catalysts, and controlled temperature and pH conditions. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions: 1-(2-Fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学研究应用
1-(2-Fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用机制
The mechanism of action of 1-(2-fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability.
相似化合物的比较
- 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid : Similar in structure but lacks the pyrimido[4,5-d][1,3]diazine core.
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine : Contains a fluorophenyl group but differs significantly in its overall structure.
1-(2-Fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: is unique due to its combination of fluorophenyl, furan, and trifluoromethyl groups.
Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C18H9F7N4O3 |
|---|---|
分子量 |
462.3g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H9F7N4O3/c19-8-4-1-2-5-9(8)29-13-11(14(30)27-15(29)31)16(17(20,21)22,18(23,24)25)28-12(26-13)10-6-3-7-32-10/h1-7H,(H,26,28)(H,27,30,31) |
InChI 键 |
QWORYGHUGWRASO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CO4)(C(F)(F)F)C(F)(F)F)F |
规范 SMILES |
C1=CC=C(C(=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CO4)(C(F)(F)F)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide](/img/structure/B396257.png)
![ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate](/img/structure/B396258.png)
![Ethyl 2-[4-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(propanoylamino)propan-2-yl]amino]-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B396259.png)

![Ethyl 3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-2-[(phenylacetyl)amino]propanoate](/img/structure/B396261.png)
![ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396266.png)

![2-Methoxy-N-[2,2,2-trifluoro-1-(6-methyl-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B396270.png)
![Ethyl 3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-2-(pentanoylamino)propanoate](/img/structure/B396271.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]propanoate](/img/structure/B396272.png)
![methyl 3,3,3-trifluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate](/img/structure/B396274.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propanoate](/img/structure/B396277.png)
![Ethyl 2-[[1,1,1,3,3,3-hexafluoro-2-[(2-methoxybenzoyl)amino]propan-2-yl]amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B396278.png)
![Ethyl 2-ethoxy-3,3,3-trifluoro-2-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamoylamino]propanoate](/img/structure/B396279.png)
